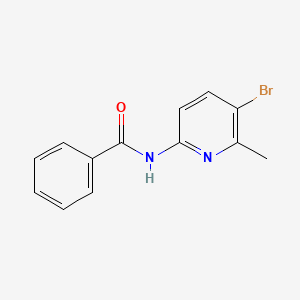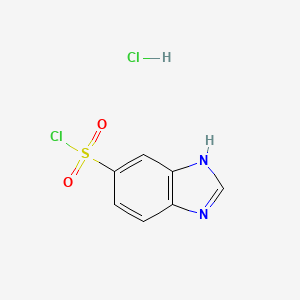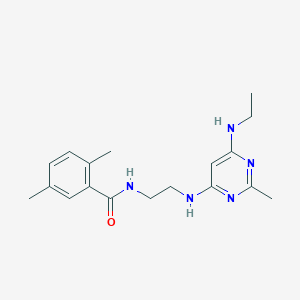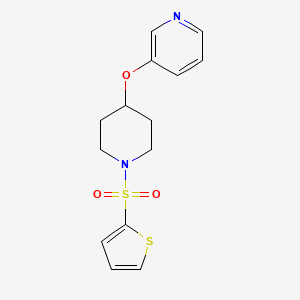![molecular formula C9H14ClN3OS B2577823 4-[(5-クロロ-1,2,3-チアゾール-4-イル)メチル]-2,5-ジメチルモルホリン CAS No. 1210287-28-7](/img/structure/B2577823.png)
4-[(5-クロロ-1,2,3-チアゾール-4-イル)メチル]-2,5-ジメチルモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is a useful research compound. Its molecular formula is C9H14ClN3OS and its molecular weight is 247.74. The purity is usually 95%.
The exact mass of the compound 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛薬
1,3,4-チアゾール誘導体は合成され、神経系の知覚神経経路に対する鎮痛効果について調査されています。これらの化合物は、ホットプレート試験および尾部挟み込み試験においてマウスの反応時間を増加させるという有望な結果を示しており、中枢性鎮痛作用を示唆しています。 さらに、これらの化合物は、ねじれ動作の有意な減少を示しており、末梢性鎮痛作用を示唆しています .
抗菌活性
研究では、1,3,4-チアゾール誘導体の抗菌特性が強調されています。これらの化合物は、肺炎桿菌およびホミニスブドウ球菌など、さまざまな細菌株に対して阻害効果を示すことが判明しています。 これらの化合物の細菌タンパク質との相互作用は、ドッキング研究によって裏付けられており、抗菌剤としての可能性を示唆しています .
抗癌剤
チアゾール誘導体は、抗癌効果についても調査されています。Panc-1細胞を用いた研究では、特定の化合物が、既知の抗癌剤であるソラフェニブと同等の抗癌効果を示しました。 これは、これらの誘導体が癌治療における治療薬としての可能性を示唆しています .
抗炎症活性
1,3,4-チアゾール誘導体の抗炎症の可能性が特定されており、一部の誘導体は足根の浮腫の有意な抑制を示しています。 この効果は、標準的な抗炎症薬であるインドメタシンと同等であり、これらの化合物が抗炎症剤としての可能性を示唆しています .
鎮痛剤設計
オピオイド鎮痛剤に関連する依存症と耐性の恐怖から、チアゾール誘導体が代替薬として探求されてきました。 これらの化合物は、非ステロイド性抗炎症薬(NSAIDs)と同様に、シクロオキシゲナーゼ(COX)酵素を阻害することで作用し、新しい鎮痛薬分子の設計のために検討されています .
CT-DNA 結合研究
チアゾール誘導体は、子牛胸腺DNA(CT-DNA)との相互作用について研究されています。 UV-Vis 分光法を用いてこの相互作用のメカニズムが調査されており、これらの化合物が遺伝物質との相互作用において果たす役割を理解する上で意義を持つ可能性があります .
作用機序
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can interact strongly with various biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Given the broad spectrum of biological activities of thiadiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
生化学分析
Biochemical Properties
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiadiazole ring in its structure allows it to cross cellular membranes and bind to biological targets with high affinity . This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 leads to the degradation of several oncoproteins, making 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine a potential anticancer agent .
Cellular Effects
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Hsp90, this compound disrupts the folding and stability of several proteins involved in cell growth and survival . This disruption can lead to apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine has been shown to affect the expression of genes involved in cell cycle regulation and stress response .
Molecular Mechanism
The molecular mechanism of action of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Hsp90, preventing the chaperone protein from performing its function . This inhibition leads to the destabilization and degradation of client proteins that rely on Hsp90 for proper folding and function . As a result, the compound induces apoptosis in cancer cells by targeting multiple signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on Hsp90 over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell growth and proliferation in cancer cell lines
Dosage Effects in Animal Models
The effects of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases . The metabolites produced during these processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine within cells and tissues are facilitated by various transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cellular membranes and accumulate in specific tissues . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters play a role in its cellular uptake and efflux . The distribution of the compound within the body can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . The presence of targeting signals within the compound’s structure may also direct it to specific cellular compartments, enhancing its efficacy in inhibiting Hsp90 and other molecular targets .
特性
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCPFRCXTJZDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)


![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)

![N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2577754.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2577756.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B2577757.png)
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

